2-(2,4-二氟苯氧基)-2-甲基丙酸

描述

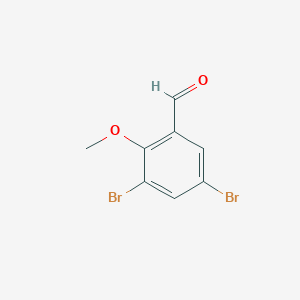

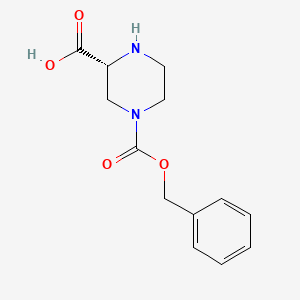

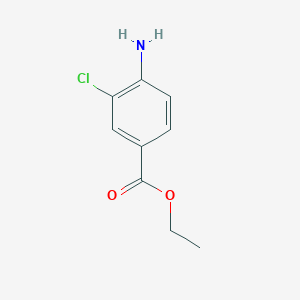

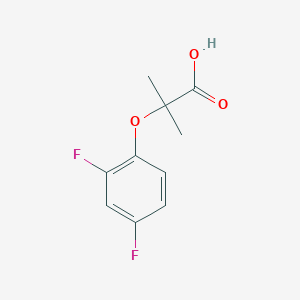

“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is an organic compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) . The canonical SMILES representation is C1=CC(=C(C=C1F)F)OCC(=O)O .

Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” has a molecular weight of 188.13 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.02850037 g/mol . The topological polar surface area is 46.5 Ų .

科学研究应用

降解研究:一项研究关注了环境中对环己基贝特的降解,该化合物与2-(2,4-二氟苯氧基)-2-甲基丙酸具有类似的结构,在中性和碱性条件下进行了研究。研究确定了各种降解产物,并提出了这些转化的机制,这对于理解相关化合物的环境和代谢命运是重要的 (Dulayymi et al., 1993)。

分子内邻氯化反应:另一项研究探讨了2-(2-芳基偶氮苯氧基)-2-甲基丙酸与亚硫酰氯的反应,导致了邻氯化反应。这种选择性氯化对于合成复杂分子和药物具有重要意义 (Byers et al., 1981)。

代谢和结合:对与2-(2,4-二氟苯氧基)-2-甲基丙酸结构相关的药物克洛菲布雷特的研究揭示了其代谢成各种葡萄糖醛酸结合物。这些发现对于理解药物代谢和结合在药物排泄中的作用至关重要 (Hignite et al., 1981)。

热化学性质:一项关于单羧酸的热化学性质的研究,包括2-甲基丙酸,提供了有关汽化焓和相变的见解。这些数据对于设计化工工艺和材料至关重要 (Verevkin, 2000)。

除草剂毒性的科学计量学综述:在关注与2-(2,4-二氟苯氧基)-2-甲基丙酸相关的化合物2,4-二氯苯氧乙酸的同时,一项科学计量学综述提供了对除草剂毒性领域研究趋势和空白的全面概述。这对于环境和农业科学是相关的 (Zuanazzi et al., 2020)。

新型荧光探针:针对新型荧光探针用于检测活性氧物种的研究涉及与2-(2,4-二氟苯氧基)-2-甲基丙酸结构类似的化合物。这样的探针在生物和化学应用中对于检测特定活性物种至关重要 (Setsukinai et al., 2003)。

作用机制

Target of Action

The primary target of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, also known as 2,4-D, is a class of plant growth hormones known as auxins . Auxins play a crucial role in plant growth and development, including cell elongation, apical dominance, and root initiation .

Mode of Action

2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in plants, which eventually leads to their death . It binds to the auxin receptors in plant cells, triggering a cascade of events that result in unregulated cell division and growth . This uncontrolled growth disrupts the plant’s normal growth patterns, leading to its eventual death .

Biochemical Pathways

The biochemical pathway affected by 2,4-D involves the perception and signal transduction of auxin hormones . When 2,4-D binds to the auxin receptor, it initiates a series of biochemical reactions that lead to the transcription of auxin-responsive genes . These genes are involved in various aspects of plant growth and development, and their unregulated expression disrupts normal plant physiology .

Pharmacokinetics

It is known to be highly soluble in water and volatile, suggesting it can be readily absorbed and distributed within the plant . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of 2,4-D action is the death of the plant due to uncontrolled growth and development . At the cellular level, this involves changes in cell division and elongation, leading to abnormalities in plant structure and function . At the molecular level, it involves the unregulated expression of auxin-responsive genes .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For example, its efficacy can be affected by the pH of the soil, as this can influence its solubility and therefore its bioavailability . Additionally, its stability and persistence in the environment can be affected by factors such as temperature, sunlight, and microbial activity .

安全和危害

The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .

未来方向

The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides , suggesting potential future applications in this area.

属性

IUPAC Name |

2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNNYIKQOANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364165 | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

CAS RN |

667413-00-5 | |

| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。